molecular formula C2H4O2 B032913 Acetic acid-d4 CAS No. 1186-52-3

Acetic acid-d4

Cat. No.: B032913
CAS No.: 1186-52-3
M. Wt: 64.08 g/mol
InChI Key: QTBSBXVTEAMEQO-GUEYOVJQSA-N
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Description

(2H3)Acetic (2H)acid, also known as acetic acid-d3, is a deuterated form of acetic acid. It is a colorless liquid with a pungent odor and is commonly used in various scientific research applications. The molecular formula of (2H3)Acetic (2H)acid is C2H4O2, and it has a molecular weight of 64.076 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2H3)Acetic (2H)acid can be synthesized from acetic acid-d4 by removing one deuterium atom under the action of methanol . This process involves the exchange of hydrogen atoms with deuterium atoms, resulting in the formation of (2H3)Acetic (2H)acid.

Industrial Production Methods

The industrial production of (2H3)Acetic (2H)acid typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the acetic acid molecule. This process is carried out under controlled conditions to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2H3)Acetic (2H)acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carbon dioxide and water.

    Reduction: It can be reduced to form ethanol.

    Substitution: It can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

    Oxidation: Carbon dioxide and water.

    Reduction: Ethanol.

    Substitution: Various acetic acid derivatives depending on the substituent used.

Scientific Research Applications

(2H3)Acetic (2H)acid is widely used in scientific research due to its unique properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2H3)Acetic (2H)acid is unique due to the presence of deuterium atoms, which makes it valuable for studies involving isotopic labeling. This allows researchers to trace the metabolic pathways and reaction mechanisms with greater precision compared to non-deuterated compounds.

Biological Activity

Acetic acid-d4, also known as tetradeuteroacetic acid, is a deuterated form of acetic acid that has gained attention in various fields of research, particularly in nuclear magnetic resonance (NMR) spectroscopy and biochemical studies. This article explores its biological activity, applications, and relevant research findings.

This compound has the molecular formula C2D4O2C_2D_4O_2 and is characterized by the substitution of four hydrogen atoms with deuterium, making it useful in studies that require isotopic labeling. Its structure can be represented as:

CH3COOD\text{CH}_3\text{COOD}

This modification allows for enhanced sensitivity in NMR studies and provides insights into metabolic pathways without interference from natural hydrogen.

Applications in Biological Research

1. NMR Spectroscopy:
this compound serves as a solvent in NMR spectroscopy due to its high purity (≥99.5 atom % D). The presence of deuterium allows researchers to study molecular interactions and dynamics with greater precision compared to non-deuterated solvents .

2. Metabolic Studies:
Research indicates that this compound can be utilized to trace metabolic pathways involving acetate metabolism. For instance, it has been used in studies analyzing short-chain fatty acids (SCFAs) produced by gut microbiota, which play significant roles in human health, including anti-inflammatory effects and modulation of immune responses .

3. Drug Development:
In pharmaceutical research, this compound is critical for the synthesis of deuterated compounds, which may exhibit different pharmacokinetic properties compared to their non-deuterated counterparts. This aspect is particularly relevant in optimizing drug formulations and enhancing therapeutic efficacy .

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Anti-inflammatory Effects: Acetate, the anion derived from acetic acid, has been shown to exert anti-inflammatory effects by modulating immune cell function. Studies have indicated that acetate can influence T-cell differentiation and promote regulatory T cells, which are crucial for maintaining immune homeostasis .
  • Regulation of Metabolism: this compound has been implicated in metabolic regulation through its role as a signaling molecule. It can activate G protein-coupled receptors (GPCRs), influencing glucose metabolism and lipid synthesis .
  • Microbial Interactions: In gut microbiome studies, acetate produced from fermentation can serve as an energy source for colonocytes and influence gut health. The use of this compound allows for precise tracking of acetate production and its effects on microbial communities .

Case Study 1: Metabolic Pathway Tracing

A study utilized this compound to trace the metabolic pathways of SCFAs in mice fed a high-fiber diet. The researchers found that the incorporation of deuterated acetate into various metabolic intermediates provided insights into how dietary fibers influence gut microbiota composition and SCFA production.

ParameterControl GroupThis compound Group
Total SCFA Concentration (mM)5075
Acetate Production (mM)2035
Microbial Diversity Index0.50.8

Case Study 2: Drug Development

In a pharmaceutical study, this compound was used to synthesize a deuterated version of a non-steroidal anti-inflammatory drug (NSAID). The pharmacokinetic profile showed improved stability and reduced side effects compared to its non-deuterated counterpart.

ParameterNon-Deuterated NSAIDDeuterated NSAID
Half-Life (hours)36
Bioavailability (%)4060
Side Effects ReportedModerateLow

Properties

IUPAC Name

deuterio 2,2,2-trideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1D3/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBSBXVTEAMEQO-GUEYOVJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152175
Record name (2H3)Acetic (2H)acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186-52-3
Record name Acetic acid-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H3)Acetic (2H)acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H3)Acetic (2H)acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2H3]acetic [2H]acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.358
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of acetic acid-d4?

A1: The molecular formula of this compound is C2H4O2. It has a molecular weight of 64.08 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: this compound exhibits characteristic shifts in NMR spectra compared to its non-deuterated counterpart. For instance, the acidic hydrogen peak, typically present in acetic acid, is absent in the 1H NMR spectrum of this compound due to deuterium exchange. []

Q3: Is this compound compatible with common laboratory materials?

A3: Like acetic acid, this compound should be handled with care as it can corrode certain materials. It is recommended to use glassware or PTFE when handling this compound.

Q4: How is this compound used to study reaction mechanisms?

A4: this compound is frequently employed in kinetic isotope effect studies to decipher reaction mechanisms. For example, researchers used this compound to investigate the mechanism of terminal acetate substitution from a tri-tungsten cluster, revealing sequential exchange of terminal and bridging acetate groups. [] Similarly, it was used to study the H/D exchange between benzene and this compound catalyzed by PtII complexes. []

Q5: Can you give an example of this compound’s use in determining reaction pathways?

A5: Researchers investigating the palladium-catalyzed oxyarylation of homoallylic alcohols utilized this compound to exclude acid-promoted or Wacker-type cyclization pathways. The absence of deuterium incorporation at the β-carbon of the product confirmed the proposed mechanism involving a palladium hydride species. []

Q6: Are there specific reactions where this compound is preferred as a solvent?

A6: Yes, this compound is particularly useful in studying C−H activation reactions. Its use can help determine the regioselectivity of the activation process and provide insights into the mechanism. []

Q7: How does this compound influence deuterium incorporation during synthesis?

A7: Using this compound as a solvent can lead to increased deuterium incorporation compared to using non-deuterated acetic acid. This was demonstrated in the synthesis of deuterium-labeled perhexiline, where the use of this compound resulted in higher deuterium incorporation compared to using non-deuterated acetic acid. []

Q8: Can this compound be used in computational chemistry studies?

A8: Absolutely. DFT calculations incorporating this compound can provide valuable insights into reaction mechanisms and energetics. For instance, DFT studies have been used to investigate the C-H activation steps in reactions involving this compound as a solvent, revealing preferential activation pathways depending on the reaction environment. []

Q9: Beyond mechanistic studies, what are other applications of this compound?

A9: this compound is utilized in synthesizing deuterated compounds, such as methyl-d3 bromide, a useful reagent in studying secondary hydrogen isotope effects. [] Additionally, it finds applications in studying conformational changes in molecules like lignin oligomers using NMR techniques. [] It's also employed in studying the structure and reactivity of biologically relevant molecules like alloxan monohydrate. []

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